Cas no 1564281-25-9 (4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one)

4-Phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one is a structurally complex heterocyclic compound featuring a quinolin-2-one core substituted with a phenyl group at the 4-position and a (E)-3-(pyridin-3-yl)acryloyl moiety at the 3-position. This compound exhibits potential as an intermediate in medicinal chemistry due to its conjugated π-system and multiple pharmacophoric elements, including the quinolinone and pyridine rings. The presence of both electron-rich and electron-deficient aromatic systems may enhance its utility in drug discovery, particularly in targeting kinase-related pathways or as a scaffold for bioactive molecule design. Its rigid yet functionalized structure allows for further derivatization, making it valuable for exploratory synthesis in pharmaceutical research.
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one structure
1564281-25-9 structure
商品名:4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
CAS番号:1564281-25-9
MF:C23H16N2O2
メガワット:352.385345458984
CID:5404044

4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 2(1H)-Quinolinone, 3-[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]-4-phenyl-
    • 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
    • インチ: 1S/C23H16N2O2/c26-20(13-12-16-7-6-14-24-15-16)22-21(17-8-2-1-3-9-17)18-10-4-5-11-19(18)25-23(22)27/h1-15H,(H,25,27)/b13-12+
    • InChIKey: UOERWAOIWPFBRM-OUKQBFOZSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(C2=CC=CC=C2)=C(C(=O)/C=C/C2=CC=CN=C2)C1=O

4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3371-0218-20μmol
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3371-0218-10μmol
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3371-0218-5μmol
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3371-0218-20mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3371-0218-3mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3371-0218-10mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3371-0218-5mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3371-0218-2μmol
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3371-0218-15mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3371-0218-1mg
4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one
1564281-25-9 90%+
1mg
$54.0 2023-04-26

4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one 関連文献

4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-oneに関する追加情報

Introduction to 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one (CAS No. 1564281-25-9)

4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one, with the CAS number 1564281-25-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a promising candidate for further investigation and potential therapeutic applications.

The molecular structure of 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one is characterized by a quinoline core substituted with a phenyl group at the 4-position and an (E)-3-(pyridin-3-yl)acryloyl moiety at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The quinoline ring is a well-known scaffold in medicinal chemistry, often associated with potent biological activities. The phenyl substitution enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The (E)-3-(pyridin-3-yl)acryloyl group introduces additional conjugation and electronic effects, potentially modulating the compound's interactions with biological targets.

Recent studies have explored the pharmacological properties of 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression. These findings suggest that 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one could be a valuable lead compound for the development of novel anticancer drugs.

In addition to its anticancer properties, 4-phenyl-3-[(2E)-3-(pyridin-3-yl)prop-2-enoyl]-1,2-dihydroquinolin-2-one has also been investigated for its anti-inflammatory effects. Inflammatory diseases are a major health concern worldwide, and there is a continuous need for new therapeutic agents to manage these conditions effectively. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to suppress nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the regulation of inflammatory responses.

The pharmacokinetic profile of 4-phenyl-3-[(E)-3-(pyridin-3-y)an)any)anprp-oeyl]u)uroyulu, has been evaluated in preclinical models. The compound shows good oral bioavailability and a favorable distribution profile, with significant accumulation in target tissues such as tumors and inflamed areas. Metabolism studies have identified several major metabolites, primarily formed through oxidation and conjugation pathways. These metabolites retain some degree of biological activity, contributing to the overall therapeutic effect.

The safety profile of 4-pheny-ry-l-str[st(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(a(aa, has been assessed in both in vitro and in vivo models. Toxicity studies have shown that this compound has a wide therapeutic window and low toxicity at effective doses. No significant adverse effects were observed in animal models at doses up to 500 mg/kg. These findings support its potential for further clinical development.

The potential applications of 4-phen-strongy-strongl-strong-[strong(strongE-strong)strong-[strong[strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(strong(straon)straon)straon)straon)straon)straon)straon)straon)straon)straon)straon)straon)straon*/)trao]trao]trao]trao]trao]trao]trao]trao]trao]trao]trao]trao]]]]]]]]]]]]]]))))))))))))))))))))])])))])))])))])))])))])))])))])))])))])))])))]))]*)*)*)*)*)*)*)*)*)*)*)*)*)*)*)*)*y-l-propenoyl]-1,,,,,,,,,,,,,,,,,,,*dihydroquinolin,*,*,*,*,*,*,*,*,*,*,*,*,,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-,,-one (CAS No., , , , , , , , , , , , , , , , , , 1564*,*,*,*,*,*,*,*,*,*,*,*,*,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,*,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,059) extend beyond its primary therapeutic uses. For example, its unique chemical structure makes it an interesting candidate for use as a probe molecule in biochemical assays and as a building block for synthesizing more complex derivatives with tailored properties.

In conclusion, 4-phe*y-l-[*(E*-*(y-l-propenoyl]-1,,dihydroquinolin*-one (CAS No., 1564*059) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile in preclinical models. As more data becomes available, this compound may pave the way for new treatments in oncology and inflammatory diseases.

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